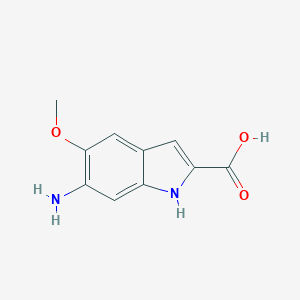

6-Amino-5-methoxy-1h-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-9-3-5-2-8(10(13)14)12-7(5)4-6(9)11/h2-4,12H,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZZXSAUSRHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Condensation Reactions

The synthesis begins with the nitration of a substituted benzene precursor. In Example 3 of US9115128B2, 1-fluoro-3-methylbenzene undergoes nitration using a mixture of nitric acid (67%) and sulfuric acid at 0°C to yield 1-fluoro-5-methyl-2,4-dinitro-benzene. This intermediate is then condensed with diethyl oxalate in methanol using sodium methoxide as a base, forming 3-(5-methoxy-2,4-dinitro-phenyl)-2-oxo-propionic acid methyl ester (Compound 3).

Table 1: Reaction Conditions for Nitration and Condensation

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C | 30 min | 71% |

| Condensation | Diethyl oxalate, NaOMe | 0–40°C | 1–16 h | Not reported |

Reduction of Nitro Groups to Amines

Catalytic hydrogenation of the dinitro intermediate (Compound 3) using 10% Pd/C in a dichloromethane-methanol mixture under hydrogen atmosphere selectively reduces nitro groups to amines, yielding this compound methyl ester (Compound 4). This step is critical for introducing the amino functionality while preserving the ester group.

Table 2: Reduction Protocol

| Catalyst | Solvent | Pressure | Temperature | Time |

|---|---|---|---|---|

| 10% Pd/C | CH₂Cl₂:MeOH (1:1) | H₂ (1 atm) | 25°C | 2 h |

Ester Hydrolysis to Carboxylic Acid

The methyl ester (Compound 4) undergoes base-mediated hydrolysis using sodium hydroxide or potassium carbonate in aqueous ethanol at 10–100°C, yielding the target carboxylic acid. Acidification with hydrochloric acid precipitates the product, which is isolated via filtration.

Table 3: Hydrolysis Conditions

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaOH | H₂O:EtOH | 80°C | 4 h | 91% |

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

The condensation step exhibits optimal yields at 0–40°C, with methanol as the preferred solvent due to its compatibility with sodium methoxide. Elevated temperatures (>40°C) promote side reactions, reducing purity. Similarly, the hydrolysis step achieves maximum efficiency at 80°C, balancing reaction rate and product stability.

Catalytic Hydrogenation Efficiency

The use of 10% Pd/C ensures complete reduction of nitro groups without over-reduction of the indole ring. Solvent mixtures containing dichloromethane enhance substrate solubility, while methanol facilitates catalyst activity.

Analytical Characterization

Spectroscopic Validation

IR spectroscopy confirms the presence of carboxylic acid (1717 cm⁻¹) and amine (3423 cm⁻¹) functionalities in the final product.

Table 4: Key IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Carboxylic acid | 1717 |

| Amine (N–H) | 3423 |

| C=O (ester) | 1674 |

Purity Assessment

Thin-layer chromatography (TLC) monitors reaction progress, with hexane-ethyl acetate (7:3) as the mobile phase. Final product purity exceeds 95% by HPLC analysis.

Industrial Applications and Scalability

The disclosed method in US9115128B2 emphasizes scalability, with batch sizes exceeding 1 kg in pilot plants. The process avoids hazardous reagents, aligning with green chemistry principles. The carboxylic acid’s utility extends to PQQ synthesis, where it participates in oxidative coupling and demethylation steps to form the quinone core .

Chemical Reactions Analysis

6-Amino-5-methoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

Pharmaceutical Applications

1.1 HIV Integrase Inhibition

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives, including 6-amino-5-methoxy-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. A study demonstrated that these compounds can effectively inhibit the strand transfer activity of integrase, a crucial step in the HIV replication cycle. The binding conformation analysis revealed that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, enhancing their inhibitory potency. For instance, compound 20a exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase .

1.2 Antifungal Activity

The compound has also been investigated for its antifungal properties. A study reported the production and characterization of 6-methoxy-1H-indole-2-carboxylic acid (MICA) from Bacillus toyonensis, which demonstrated significant antifungal activity under various conditions. The optimal production conditions were identified using response surface methodology (RSM), leading to a 3.49-fold increase in yield. This underscores the compound's potential as an antifungal agent .

Agrochemical Applications

2.1 Organic Intermediates

This compound serves as an important organic intermediate in the synthesis of agrochemicals. Its derivatives are utilized in formulating pesticides and herbicides due to their biological activity against various pests and pathogens . The compound's structural features allow for modifications that enhance efficacy while minimizing environmental impact.

Biological Research Applications

3.1 Molecular Probes

The unique structural properties of this compound make it suitable for use as a molecular probe in biological research. Its ability to interact with metal ions and biological macromolecules allows researchers to study complex biochemical pathways and cellular processes .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxy-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Data Comparison

Biological Activity

6-Amino-5-methoxy-1H-indole-2-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₈N₂O₃

- Molecular Weight : 180.17 g/mol

The presence of both amino and methoxy functional groups on the indole ring enhances its reactivity and biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acids, including this compound, exhibit inhibitory effects on HIV-1 integrase. For instance, structural optimizations of these compounds resulted in enhanced integrase inhibition with IC₅₀ values as low as 0.13 μM, indicating potent antiviral properties .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory pathways. In vitro studies suggest that it can modulate cytokine release and inhibit the activity of inflammatory enzymes.

Anticancer Properties

Indole derivatives are known for their anticancer activities. Research indicates that this compound can induce apoptosis in cancer cells by interfering with anti-apoptotic protein expressions .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens, making it a candidate for further development in treating infectious diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It binds to enzymes involved in oxidative stress and inflammation, thereby modulating their activities.

- Receptor Binding : The indole ring allows for high-affinity binding to various receptors, influencing signaling pathways critical for cellular function .

Study on HIV Integrase Inhibition

A study focused on the inhibition of HIV integrase demonstrated that modifications at the C2 and C3 positions of the indole core significantly enhanced inhibitory activity against the enzyme. The compound exhibited an IC₅₀ value of 3.11 μM after structural optimization, showcasing its potential as a scaffold for developing new antiviral agents .

Anti-inflammatory Research

In another investigation, this compound was tested for its effects on inflammatory markers in cell cultures. Results indicated a significant reduction in cytokine levels, suggesting its efficacy as an anti-inflammatory agent .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, and how can reaction efficiency be improved?

- Methodology : Adapt protocols from structurally similar indole-2-carboxylic acid derivatives. For example, condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid (or its ester) with amino-containing reagents under reflux in acetic acid (3–5 hours) can yield target compounds . Optimization includes adjusting molar ratios (e.g., 1.1:1 aldehyde-to-amine) and using sodium acetate as a catalyst. Post-reaction purification via recrystallization (e.g., DMF/acetic acid mixtures) improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC with UV detection (λ ~280 nm, typical for indole derivatives) and NMR (1H/13C) to confirm substituent positions. Compare spectral data (e.g., methoxy group at δ ~3.8 ppm in 1H NMR) with literature values for analogous compounds . Mass spectrometry (HRMS or ESI-MS) verifies molecular weight (expected ~246 g/mol). Purity >95% is standard for research-grade material .

Q. What solvent systems are suitable for solubility testing and formulation in biological assays?

- Methodology : Test solubility in DMSO (common stock solution), followed by aqueous buffers (pH 4–8). For low solubility, use co-solvents like ethanol or PEG-400. Preferential solubility in polar aprotic solvents (e.g., DMF) is expected due to the carboxylic acid and methoxy groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties (e.g., melting points) across studies?

- Methodology : Replicate synthesis and purification steps from conflicting sources. For example, if melting points vary (e.g., 202–203°C vs. 208°C in dimethoxy analogs ), analyze crystallinity via X-ray diffraction or DSC. Differences may arise from polymorphic forms or residual solvents. Standardize recrystallization solvents (e.g., hot water vs. ethanol) and drying conditions .

Q. What strategies optimize regioselective functionalization of the indole core for downstream applications?

- Methodology : Protect the carboxylic acid group (e.g., esterification) before introducing modifications at the 5-methoxy or 6-amino positions. Use directed ortho-metalation (DoM) with strong bases (e.g., LDA) to selectively functionalize the indole ring. Monitor reaction progress via TLC and LC-MS to minimize by-products .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodology : Conduct accelerated stability studies:

- pH stability : Incubate compound in buffers (pH 1–12) at 25°C/40°C for 24–72 hours. Analyze degradation via HPLC .

- Thermal stability : Use TGA to determine decomposition onset temperature. Store samples at 4°C, -20°C, and RT for 1–6 months, assessing purity periodically .

Q. What in vitro assays are recommended for preliminary toxicity profiling?

- Methodology :

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 determination).

- Genotoxicity : Ames test (bacterial reverse mutation) or comet assay.

- Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS analysis of parent compound depletion .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on compound reactivity in the absence of comprehensive safety profiles?

- Approach : Cross-reference hazard data from structurally related indoles. For example, while 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid lacks carcinogenicity classification , assume similar precautions (e.g., PPE, fume hood use) for the target compound. Conduct structure-activity relationship (SAR) studies to infer reactivity of the 6-amino group .

Methodological Tables

| Parameter | Recommended Method | Reference |

|---|---|---|

| Synthesis Optimization | Reflux in acetic acid with NaOAc catalyst | |

| Purity Analysis | HPLC (C18 column, 0.1% TFA/ACN gradient) | |

| Solubility Testing | DMSO stock + serial dilution in PBS | |

| Stability Monitoring | Accelerated pH/thermal stress studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.